1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
CAS No.: 1216850-96-2
Cat. No.: VC6462848
Molecular Formula: C24H32Cl2N2O3
Molecular Weight: 467.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216850-96-2 |
|---|---|
| Molecular Formula | C24H32Cl2N2O3 |
| Molecular Weight | 467.43 |
| IUPAC Name | 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-14-22(29-3)8-9-24(19)30-17-21(28)16-26-10-12-27(13-11-26)23-15-20(25)7-6-18(23)2;/h4,6-9,14-15,21,28H,1,5,10-13,16-17H2,2-3H3;1H |
| Standard InChI Key | BEVUVQUWWZILQH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propan-2-ol backbone connecting two distinct aromatic systems (Figure 1). The first moiety consists of a 2-allyl-4-methoxyphenoxy group, which introduces electron-donating methoxy and allyl substituents to the phenyl ring. The second moiety is a 4-(5-chloro-2-methylphenyl)piperazine group, where the piperazine ring is substituted with a chloro-methylphenyl group at the para position. The hydrochloride salt enhances aqueous solubility, a common modification for bioactive molecules.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1216850-96-2 |
| Molecular Formula | C<sub>24</sub>H<sub>32</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 467.43 g/mol |
| IUPAC Name | 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(C(COC3=C(C=CC(=C3)OC)CC=C)O)CO |
Synthesis and Characterization
Hypothetical Synthetic Pathways
Although no explicit synthesis route is documented for this compound, its structure suggests a multi-step approach involving:
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Piperazine Functionalization: Introducing the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution or Ullmann coupling .
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Phenoxy Linker Formation: Coupling the allyl-methoxyphenoxy fragment to the propan-2-ol backbone using Mitsunobu or Williamson ether synthesis.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Analytical Characterization
Key characterization methods would include:
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NMR Spectroscopy: To confirm the positions of the allyl, methoxy, and chloro-methyl groups.
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Mass Spectrometry: For verifying molecular weight and fragmentation patterns.
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X-ray Crystallography: To resolve stereochemical ambiguities, though this data is currently unavailable.
Biological Activity and Mechanistic Insights
Receptor Interaction Hypotheses
The piperazine moiety is a hallmark of neurotransmitter receptor ligands. Compounds with analogous structures, such as κ-opioid receptor antagonists (e.g., JDTic), demonstrate high affinity for G-protein-coupled receptors (GPCRs) . The chloro-methylphenyl group in this compound may enhance lipophilicity, facilitating blood-brain barrier penetration, while the allyl-methoxyphenoxy group could modulate serotonin or adrenergic receptor interactions .
Table 2: Hypothetical Receptor Affinities Based on Structural Analogues
Future Research Directions
Priority Investigations
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In Vitro Binding Assays: Screen against opioid, serotonin, and adrenergic receptors using [<sup>35</sup>S]GTPγS binding assays .
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In Vivo Efficacy Models: Test in rodent models of depression or anxiety to assess therapeutic potential.
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Metabolic Stability Studies: Identify major metabolites and assess CYP inhibition/induction risks.
Structural Optimization
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